molecular formula C8H5N3 B2970309 7-ethynyl-3H-imidazo[4,5-b]pyridine CAS No. 2470439-27-9

7-ethynyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2970309
CAS No.: 2470439-27-9
M. Wt: 143.149
InChI Key: YGVVTXORNZVCSQ-UHFFFAOYSA-N
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Description

7-ethynyl-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes an ethynyl group attached to the seventh position of the imidazo[4,5-b]pyridine core. The molecular formula of this compound is C8H5N3, and it has a molecular weight of 143.15 g/mol .

Biochemical Analysis

Biochemical Properties

7-Ethynyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways within the cell, leading to changes in cellular functions . Additionally, 7-Ethynyl-1H-imidazo[4,5-b]pyridine can bind to DNA and RNA, affecting processes such as transcription and translation .

Cellular Effects

The effects of 7-Ethynyl-1H-imidazo[4,5-b]pyridine on various cell types are profound. It can modulate cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . Furthermore, 7-Ethynyl-1H-imidazo[4,5-b]pyridine can influence cell cycle progression, potentially causing cell cycle arrest at specific phases, thereby inhibiting cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethynyl-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the ethynyl group. One common method involves the cyclization of 2-chloro-3-nitropyridine with an appropriate amine to form the imidazo[4,5-b]pyridine core. The ethynyl group can then be introduced via a Sonogashira coupling reaction using an ethynyl halide and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis platforms can streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 7-ethynyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-ethynyl-3H-imidazo[4,5-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with specific biological targets, leading to potential therapeutic applications .

Medicine: The compound and its derivatives have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. Their ability to modulate biological pathways makes them attractive candidates for drug discovery .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Comparison with Similar Compounds

Comparison: 7-ethynyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it more versatile in synthetic applications compared to its analogs. Additionally, the ethynyl group can enhance the compound’s binding affinity to biological targets, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

7-ethynyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-4-9-8-7(6)10-5-11-8/h1,3-5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVVTXORNZVCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=NC=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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